Bienvenue dans la boutique en ligne BenchChem!

5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid

sGC stimulator pharmacokinetics clearance

5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is the direct precursor to the 5-fluoro pyrazolopyridine core of vericiguat, the FDA-approved sGC stimulator for chronic heart failure. SAR studies confirm the 5-fluoro substituent is non-negotiable: it enhances sGC potency (MEC=0.3μM) and reduces in vivo clearance 4-fold vs. the non-fluorinated analog, enabling once-daily dosing. Procuring unsubstituted or regioisomeric analogs risks potency loss and PK failure. The 3-carboxylic acid handle enables rapid amide/ester diversification for focused library synthesis and kinase inhibitor development (TBK1, ALK, MELK). MW 181.13 g/mol and LogP 0.63 meet FBDD criteria; the fluorine atom serves as a 19F NMR probe. Insist on the validated 5-fluoro core.

Molecular Formula C7H4FN3O2
Molecular Weight 181.126
CAS No. 1211586-74-1
Cat. No. B596615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid
CAS1211586-74-1
Synonyms5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Molecular FormulaC7H4FN3O2
Molecular Weight181.126
Structural Identifiers
SMILESC1=C(C=NC2=NNC(=C21)C(=O)O)F
InChIInChI=1S/C7H4FN3O2/c8-3-1-4-5(7(12)13)10-11-6(4)9-2-3/h1-2H,(H,12,13)(H,9,10,11)
InChIKeyVIPUBXOFDNKYLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid (CAS 1211586-74-1): A Differentiated Pyrazolopyridine Building Block for Kinase-Targeted Drug Discovery


5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1211586-74-1) is a heterocyclic building block featuring the 1H-pyrazolo[3,4-b]pyridine core with a carboxylic acid handle at the 3-position and a fluorine atom at the 5-position. It belongs to the pyrazolopyridine class, a privileged scaffold in medicinal chemistry for developing kinase inhibitors targeting enzymes such as sGC, TBK1, ALK, and MELK [1]. The compound exhibits key physicochemical properties relevant to medicinal chemistry design, including a molecular weight of 181.13 g/mol, a calculated LogP of 0.63, and 2 hydrogen bond donors .

5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid Procurement: Why Unsubstituted or Regioisomeric Analogs Are Not Equivalent


The substitution pattern on the 1H-pyrazolo[3,4-b]pyridine core is a critical determinant of downstream biological activity, and generic substitution of this specific building block with other pyrazolopyridine carboxylic acids is not chemically valid. Structure-activity relationship (SAR) studies in the development of the FDA-approved drug vericiguat demonstrate that the presence and position of the fluorine atom profoundly impact both potency and pharmacokinetic (PK) properties of final drug candidates. Specifically, a 5-fluoro substituent on the pyrazolo[3,4-b]pyridine core was shown to enhance sGC stimulator potency (MEC = 0.3 μM) and dramatically reduce in vivo clearance (0.3 L/h/kg) compared to the non-fluorinated parent (clearance = 1.2 L/h/kg), a 4-fold improvement critical for achieving a once-daily dosing profile [1]. Procuring an unsubstituted analog or a 6-fluoro regioisomer introduces different electronic and steric properties, which can lead to a significant loss of potency or undesirable PK outcomes in the final molecule. The carboxylic acid group at the 3-position is also essential for further derivatization (e.g., amide or ester formation), and its substitution pattern differs from the 4- or 5-carboxylic acid isomers, which exhibit distinct biological activity profiles [2].

Quantitative Differentiation of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid: Comparative Potency, PK, and Physicochemical Data


In Vivo Pharmacokinetic Impact of 5-Fluoro Substitution: 4-Fold Reduction in Rat Clearance

In a series of 1H-pyrazolo[3,4-b]pyridine-derived soluble guanylate cyclase (sGC) stimulators, the introduction of a fluorine atom at the 5-position of the core (as in compound 24, vericiguat) resulted in a 4-fold reduction in in vivo rat clearance compared to the non-fluorinated analog (compound 9). Specifically, the fluorinated derivative 24 exhibited a blood clearance (CLb) of 0.3 L/h/kg, whereas the non-fluorinated parent 9 had a CLb of 1.2 L/h/kg [1]. This significant PK improvement, achieved via the 5-fluoro substituent present in the target building block, was instrumental in enabling a once-daily dosing regimen for the final drug candidate.

sGC stimulator pharmacokinetics clearance fluorine substitution

sGC Stimulator Potency: 5-Fluoro Derivative Maintains Sub-Micromolar MEC

The 5-fluoro substituted pyrazolo[3,4-b]pyridine derivative 24 (vericiguat) exhibited a minimal effective concentration (MEC) of 0.3 μM for stimulating cGMP formation in a recombinant sGC-overexpressing cell line [1]. While the non-fluorinated analog 9 also had an MEC of 0.3 μM, the 5-fluoro substitution was essential for improving other critical drug properties (e.g., clearance) without compromising potency. In contrast, substitution at the 6-position with fluorine (compound 20) resulted in a slightly reduced MEC of 0.5 μM [1]. This indicates that the 5-fluoro pattern is optimal for balancing potency and other drug-like properties.

sGC stimulator potency MEC fluorine

Physicochemical Profile: LogP of 0.63 Facilitates Favorable Ligand Efficiency

5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has a calculated LogP of 0.63 . This value is within the optimal range for oral drug-like space (Lipinski's Rule of 5) and is lower than many unsubstituted pyrazolopyridine analogs, which typically exhibit higher lipophilicity (e.g., 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has a calculated XLogP3 of 0.7) [1]. The introduction of the polar fluorine atom at the 5-position, while adding minimal molecular weight (ΔMW = +18 Da vs. non-fluorinated analog), reduces overall lipophilicity. This can translate to improved aqueous solubility and reduced off-target promiscuity in final drug candidates.

physicochemical properties LogP Lipinski building block

Targeted Application Scenarios for 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid in Drug Discovery


Synthesis of Novel sGC Stimulators for Cardiovascular Indications

This building block is a direct precursor to the 5-fluoro-1H-pyrazolo[3,4-b]pyridine core found in vericiguat, an FDA-approved sGC stimulator for chronic heart failure. The 5-fluoro substitution was shown to be critical for achieving a low in vivo clearance of 0.3 L/h/kg in rats, a 4-fold improvement over the non-fluorinated analog, enabling once-daily oral dosing [1]. Researchers developing next-generation sGC agonists can utilize this carboxylic acid intermediate to explore structure-activity relationships (SAR) around the 3-position while retaining the optimized 5-fluoro core.

Kinase Inhibitor Lead Optimization Requiring Balanced Potency and PK

The pyrazolo[3,4-b]pyridine scaffold is a validated kinase inhibitor motif, with applications in targeting TBK1, ALK, and MELK [2]. The 5-fluoro substitution pattern, as demonstrated in sGC stimulator SAR, provides a favorable combination of maintained potency (MEC = 0.3 μM) and significantly improved clearance [1]. Medicinal chemists can use this building block to introduce the 5-fluoro pyrazolopyridine core into novel kinase inhibitor series, potentially improving the pharmacokinetic profile of lead compounds without sacrificing target engagement.

Development of Fluorinated Heterocyclic Libraries for Fragment-Based Drug Discovery

With a low molecular weight (181.13 g/mol) and favorable LogP (0.63) , this compound meets key criteria for fragment-based drug discovery (FBDD). Its carboxylic acid handle allows for rapid diversification into amides, esters, and other derivatives, enabling the construction of focused libraries around the 5-fluoro-1H-pyrazolo[3,4-b]pyridine core. The fluorine atom also provides a useful 19F NMR probe for monitoring biochemical interactions in fragment screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.